molecular formula C18H19ClN2O3 B6721540 2-chloro-N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]benzamide

2-chloro-N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]benzamide

Cat. No.: B6721540
M. Wt: 346.8 g/mol
InChI Key: NIOJJOYJQFMILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with a chloro substituent and a dimethylamino-oxoethoxyphenyl moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the chloro substituent, and attachment of the dimethylamino-oxoethoxyphenyl group. Common synthetic routes may involve:

    Formation of the Benzamide Core: This can be achieved through the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions.

    Introduction of the Chloro Substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce the chloro group onto the benzamide core.

    Attachment of the Dimethylamino-Oxoethoxyphenyl Group: This step may involve nucleophilic substitution reactions where the dimethylamino-oxoethoxyphenyl moiety is introduced using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule, potentially altering its chemical properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various catalysts can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery research.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases, depending on its biological activity.

    Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]benzamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]benzamide: can be compared with other benzamide derivatives that have similar structural features but different substituents.

    N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]benzamide: Lacks the chloro substituent, which may affect its chemical and biological properties.

    2-chloro-N-[[3-[2-(amino)-2-oxoethoxy]phenyl]methyl]benzamide: Contains an amino group instead of a dimethylamino group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the chloro substituent and the dimethylamino-oxoethoxyphenyl moiety in this compound makes it unique compared to other benzamide derivatives. These structural features may confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-chloro-N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-21(2)17(22)12-24-14-7-5-6-13(10-14)11-20-18(23)15-8-3-4-9-16(15)19/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOJJOYJQFMILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=CC(=C1)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.